
Estaurosporina
Descripción general
Descripción
Staurosporine is a natural product originally isolated in 1977 from the bacterium Streptomyces staurosporeus . It is a member of the indolocarbazole family of alkaloids and is known for its potent inhibitory effects on protein kinases . The compound has a complex bis-indole structure and has been extensively studied for its biological activities, including anti-fungal, anti-hypertensive, and anti-cancer properties .
Aplicaciones Científicas De Investigación
Staurosporine has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Staurosporine is a potent inhibitor of protein kinases, particularly tyrosine kinases . It has a high affinity against a broad range of kinases . It also targets other kinases such as PKA, PKG, CAMKII, and Myosin light chain kinase (MLCK) at higher concentrations .
Mode of Action
Staurosporine inhibits protein kinases by preventing ATP binding to the kinase . This is achieved through the stronger affinity of staurosporine to the ATP-binding site on the kinase . It is a prototypical ATP-competitive kinase inhibitor .
Biochemical Pathways
Staurosporine affects multiple biochemical pathways due to its broad range of kinase targets. It has been found to induce apoptosis, which is a form of programmed cell death . At lower concentrations, depending on the cell type, staurosporine induces specific cell cycle effects arresting cells either in G1 or in G2 phase of the cell cycle .
Pharmacokinetics
One study found that in vivo, staurosporine had a half-life of 516 minutes in plasma . It is also known that Staurosporine is a cell-permeable compound .
Result of Action
The primary result of Staurosporine’s action is the induction of apoptosis in cells . This is achieved through its inhibition of protein kinases, which disrupts normal cell signaling and leads to programmed cell death . In addition, Staurosporine has been found to have a potent cytotoxic effect on cancer cells .
Action Environment
The action, efficacy, and stability of Staurosporine can be influenced by various environmental factors. While specific studies on Staurosporine are limited, research on antibiotic resistance genes (ARGs), which are related to the action of drugs like Staurosporine, suggests that both biological (bacterial community, mobile genetic elements) and non-biological (antibiotics and/or heavy metals) factors can influence the behavior of ARGs in the environment
Análisis Bioquímico
Biochemical Properties
Staurosporine is a potent inhibitor of protein kinases, including protein kinase C . It binds to many kinases with high affinity, though with little selectivity . This is achieved through the stronger affinity of Staurosporine to the ATP-binding site on the kinase .
Cellular Effects
Staurosporine has been found to induce apoptosis in various types of cells . One way in which Staurosporine induces apoptosis is by activating caspase-3 . Depending on the cell type, Staurosporine can induce specific cell cycle effects, arresting cells either in G1 or in G2 phase of the cell cycle .
Molecular Mechanism
Staurosporine exerts its effects at the molecular level primarily through the inhibition of protein kinases . It prevents ATP binding to the kinase, achieved through its stronger affinity to the ATP-binding site on the kinase . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, Staurosporine has been observed to significantly increase apoptosis in pancreatic carcinoma cells . Over time, the effects of Staurosporine can change, with alterations in the cell shape and morphology observed .
Dosage Effects in Animal Models
The effects of Staurosporine can vary with different dosages in animal models . It did not show antitumor activity in any in vivo models tested .
Metabolic Pathways
Staurosporine is involved in the inhibition of protein kinases, a key metabolic pathway . It interacts with the ATP-binding site on the kinase, preventing ATP binding and thus inhibiting the kinase .
Transport and Distribution
When injected into the mouse glioblastoma model, Staurosporine was found to accumulate primarily in the tumor .
Subcellular Localization
It is known that Staurosporine can induce changes in the cell shape and morphology, which may suggest effects on its activity or function at the subcellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Staurosporine can be synthesized through a series of complex organic reactions. One of the key steps involves the formation of the indolocarbazole core, which is achieved through a sequence of C-H functionalization reactions . The synthetic route typically involves the use of copper-catalyzed arylations and other selective functionalization reactions to build the intricate structure of staurosporine .
Industrial Production Methods: Industrial production of staurosporine primarily relies on fermentation processes using genetically engineered strains of Streptomyces species . High-titer production has been achieved through the integration of multi-copy biosynthetic gene clusters into heterologous hosts like Streptomyces albus . Optimization of fermentation conditions, such as pH control and glucose feeding, has led to significant improvements in yield .
Análisis De Reacciones Químicas
Types of Reactions: Staurosporine undergoes various chemical reactions, including oxidation, reduction, and substitution . It is particularly known for its ability to inhibit protein kinases by preventing ATP binding .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of staurosporine include copper catalysts for arylation reactions and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major products formed from the reactions involving staurosporine include various derivatives that retain the indolocarbazole core structure . These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
Comparación Con Compuestos Similares
Staurosporine is unique due to its broad-spectrum kinase inhibition and high potency . it shares structural similarities with other indolocarbazole compounds such as:
K252a: Another indolocarbazole with kinase inhibitory properties.
Midostaurin: A more selective kinase inhibitor used in the treatment of acute myeloid leukemia.
These compounds highlight the versatility and potential of the indolocarbazole family in various scientific and therapeutic applications.
Propiedades
Número CAS |
62996-74-1 |
|---|---|
Fórmula molecular |
C28H26N4O3 |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
(2S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17?,20?,26?,28-/m0/s1 |
Clave InChI |
HKSZLNNOFSGOKW-ZYSRIHRCSA-N |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |
SMILES isomérico |
C[C@@]12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |
SMILES canónico |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |
Apariencia |
Solid powder |
| 62996-74-1 | |
Pictogramas |
Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
8,12-Epoxy-1H,8H-2,7b,12a-triazadibenzo(a,g)cyclonona(cde)trinden-1-one, 2,3,9,10,11,12-hexahydro-9-methoxy-8-methyl-10-(methylamino)-, (8alpha,9beta,10beta,12alpha)-(+)- Staurosporine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


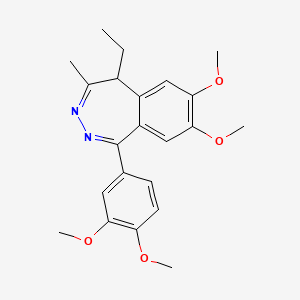

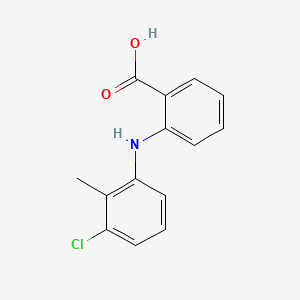
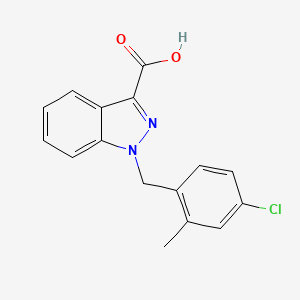
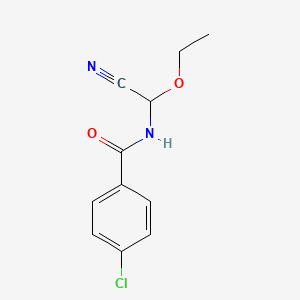
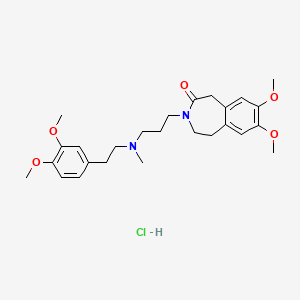
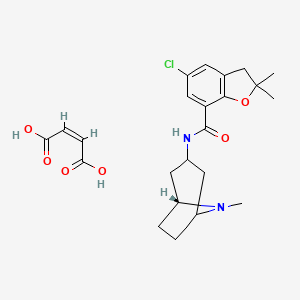
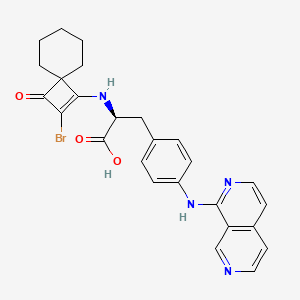
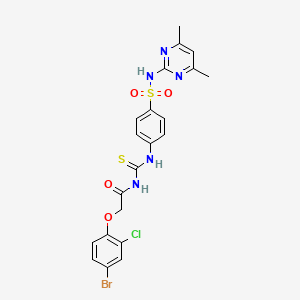
![3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile](/img/structure/B1682409.png)

![3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide](/img/structure/B1682412.png)
![2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride](/img/structure/B1682413.png)
![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride](/img/structure/B1682414.png)
